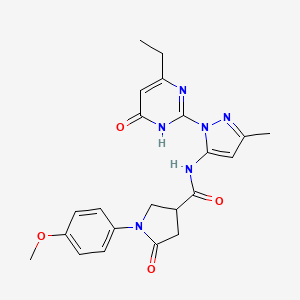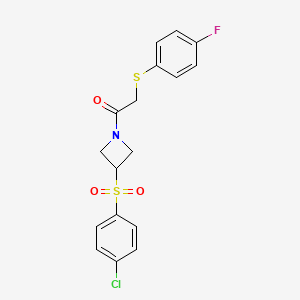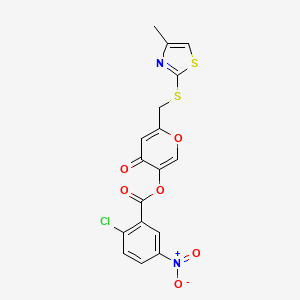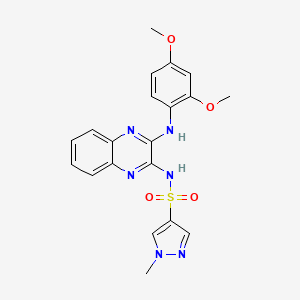![molecular formula C18H15BrN2OS B2593148 4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-86-4](/img/structure/B2593148.png)
4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the CAS Number: 282091-66-1. It has a molecular weight of 304.19 . The IUPAC name for this compound is 4-bromo-N-(2,4-dimethylphenyl)benzamide .
Molecular Structure Analysis
The molecular formula of “4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is C15H14BrNO . The InChI code is 1S/C15H14BrNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound “4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular weight of 304.19 .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized compound has been investigated for its antimicrobial potential. Specifically, it was evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed that compounds d1 , d2 , and d3 exhibited promising antimicrobial activity . Thiazole derivatives have been known to disrupt bacterial lipid biosynthesis and exhibit antibacterial effects .
Anticancer Activity
In the realm of cancer research, this compound was screened for its effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant anticancer activity against breast cancer cells . While cancer remains a challenging disease, these findings highlight the potential of this compound as a lead candidate for rational drug design.
Molecular Docking Studies
To gain insights into the binding interactions, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these compounds could serve as promising leads for drug development .
Nonlinear Optical Properties
While not directly related to biological applications, it’s worth noting that research on the nonlinear optical properties of similar compounds can contribute to fields like photonics and materials science. Investigating the third-order nonlinear optical behavior of related molecules could provide valuable insights .
Internal Standard in Analytical Chemistry
4-Bromo-N,N-dimethylaniline, a related compound, is used as an internal standard in analytical chemistry. It aids in determining iodine content (as iodide or iodate) in various samples, including pharmaceuticals, iodized table salt, and organic compounds .
Electron-Induced Decomposition
While not specific to our compound, electron-induced decomposition studies can provide insights into the behavior of related molecules. For instance, comparing computational results for nucleobases and nucleosides allows investigation of the influence of the deoxyribose ring on electron attachment processes .
Propriétés
IUPAC Name |
4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEFWCGLPGOWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2593065.png)
![7-Methoxy-4,5-dihydrobenzo[e]benzothiazole-2-ylamine](/img/structure/B2593067.png)
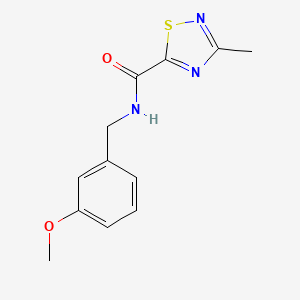
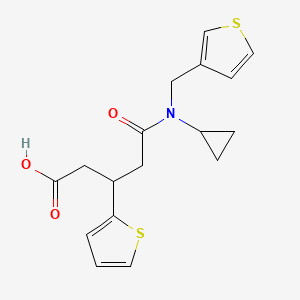
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)
![3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether](/img/structure/B2593072.png)
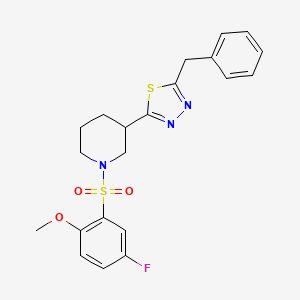
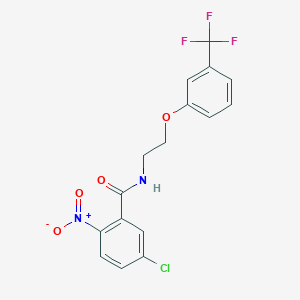
![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)
